3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline
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Overview
Description
3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core structure substituted with a brominated benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline typically involves multiple steps, including the formation of the benzodioxole ring and subsequent bromination. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the brominated benzodioxole group onto the quinoline core . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Lithium Tributylmagnesate: Used in bromine-magnesium exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
3-Bromoquinoline: Another brominated quinoline derivative with similar chemical reactivity.
Uniqueness
3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline is unique due to its specific substitution pattern and the presence of both a brominated benzodioxole and a quinoline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H14BrNO2 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C21H14BrNO2/c1-12-8-18(15-9-19-20(10-16(15)22)25-11-24-19)23-17-7-6-13-4-2-3-5-14(13)21(12)17/h2-10H,11H2,1H3 |
InChI Key |
JOOHCQRFMUARLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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